3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is an intricate chemical compound characterized by its complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multistep reactions. One common synthetic route includes the reaction of 4-phenethyl-4H-1,2,4-triazole with isopropylthio derivative followed by the formation of the benzo[d]thiazole ring.
Industrial Production Methods
Industrial production may involve large-scale reaction setups with optimized conditions to ensure high yield and purity. This includes the use of specialized catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups present in the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, allowing modifications at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, to perform oxidation.
Reducing Agents: : Like sodium borohydride for reduction processes.
Substituents: : Halogens or alkyl groups in substitution reactions.
Major Products Formed
Depending on the reaction type, the major products can vary widely. For example, oxidation might yield sulfoxides or sulfones, while substitution can result in a variety of modified triazole or benzo[d]thiazol-2(3H)-one derivatives.
Scientific Research Applications
3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has significant potential in multiple research domains:
Chemistry
Used as a precursor in the synthesis of complex organic compounds.
Serves as a model compound for studying reaction mechanisms and kinetics.
Biology
Investigated for its biological activities, such as antimicrobial or antifungal properties.
Medicine
Explored as a candidate for drug development, targeting specific diseases or conditions.
Industry
Utilized in the formulation of specialized materials or chemical products.
Mechanism of Action
The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through binding and altering the activity of these targets, which can influence various biochemical pathways.
Comparison with Similar Compounds
When comparing 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one with similar compounds, its unique structural elements like the isopropylthio and benzo[d]thiazol-2(3H)-one moieties stand out, offering distinct chemical properties and biological activities.
List of Similar Compounds
3-((5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(tert-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Each similar compound features variations in the substituents, leading to differences in their chemical behavior and applications.
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-15(2)27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)14-25-17-10-6-7-11-18(17)28-21(25)26/h3-11,15H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVYASQGJJANEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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